
3,4,5-Triethoxybenzoyl chloride
Overview
Description
3,4,5-Triethoxybenzoyl chloride is an organic compound with the molecular formula C13H17ClO4. It is a derivative of benzoyl chloride, where three ethoxy groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzoyl chloride can be synthesized through the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acid chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,5-triethoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3,4,5-Triethoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Researchers use it to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Dimethoxybenzoyl Chloride: Contains two methoxy groups at the 3 and 4 positions.
4-Methoxybenzoyl Chloride: Contains a single methoxy group at the 4 position.
Uniqueness: 3,4,5-Triethoxybenzoyl chloride is unique due to the presence of three ethoxy groups, which can influence its reactivity and the properties of the resulting products. The ethoxy groups can provide steric hindrance and electronic effects that differentiate it from its methoxy-substituted counterparts.
Biological Activity
3,4,5-Triethoxybenzoyl chloride is an organic compound widely recognized for its utility in synthetic chemistry and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its electrophilic nature due to the presence of the benzoyl chloride functional group. It is soluble in organic solvents like ethanol and acetone, which facilitates its use in various chemical reactions such as nucleophilic acyl substitution.
The biological activity of this compound primarily revolves around its ability to form derivatives through reactions with nucleophiles. These derivatives can exhibit various pharmacological properties:
- Nucleophilic Acyl Substitution : The compound reacts with water to produce 3,4,5-triethoxybenzoic acid or with alcohols to yield esters. This versatility allows for the creation of numerous biologically active compounds.
- Formation of Amides : Reacting with amines leads to amide formation, which can enhance biological activity against specific targets.
Biological Activity Overview
Research has indicated that derivatives of this compound have exhibited significant biological activities:
- Antihypertensive Effects : Compounds synthesized from this chloride have shown antihypertensive properties through mechanisms that may involve modulation of vascular smooth muscle function.
- Antiproliferative Activity : Related compounds have demonstrated antiproliferative effects against cancer cell lines. For instance, certain derivatives have been tested against malignant melanoma cells and shown strong activity .
- Neuroprotective Effects : A derivative known as methyl (3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC) has been studied for its protective effects on neurons during ischemia-reperfusion injury. MTC treatment improved cell survival rates and reduced markers of apoptosis in neuronal cells .
Case Studies
Several studies have highlighted the biological activities associated with this compound derivatives:
- Study on Neuroprotection : In a controlled experiment with neonatal rat primary neurons subjected to ischemia-reperfusion injury, MTC significantly decreased cerebral infarct volume from approximately 50% in the control group to about 25% in treated groups . This study underscores the potential therapeutic applications of this compound in neurodegenerative conditions.
Treatment Group | Infarct Volume (%) |
---|---|
Control | 50 |
MTC Treatment | 25 |
- Antiproliferative Activity in Cancer Cells : A series of synthesized derivatives were evaluated for their antiproliferative effects across various human cancer cell lines. Some compounds exhibited IC50 values ranging from 0.21 to 3.2 nM, indicating potent activity compared to standard reference compounds .
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, its solubility in organic solvents suggests good bioavailability for compounds formed from it. The stability and reactivity under physiological conditions are critical for further exploration in drug development.
Q & A
Q. Basic: What are the optimal synthetic conditions for preparing 3,4,5-Triethoxybenzoyl chloride from 3,4,5-Triethoxybenzoic acid?
Methodological Answer:
The synthesis typically involves chlorination of the carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous trimethoxy derivatives are synthesized by refluxing the benzoic acid with excess SOCl₂ under anhydrous conditions, often with catalytic dimethylformamide (DMF) to accelerate the reaction . After reflux, excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization. Key parameters include:
- Reagent ratio : 1:3 molar ratio (acid:SOCl₂).
- Temperature : Reflux at 70–80°C for 4–6 hours.
- Purification : Distillation under reduced pressure (e.g., 131–133°C at 2 mmHg for trimethoxy analogs) .
Q. Advanced: How do steric and electronic effects of ethoxy substituents influence the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
The three ethoxy groups at the 3,4,5-positions create steric hindrance and electron-donating effects. Steric bulk reduces accessibility to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Electron donation via the ethoxy groups decreases electrophilicity of the acyl chloride, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl. Comparative studies with dichloro analogs (e.g., 3,5-Dichlorobenzoyl chloride) show that electron-withdrawing groups enhance reactivity, whereas ethoxy groups necessitate optimized conditions for amidation or esterification .
Q. Basic: What analytical techniques are critical for characterizing this compound, and what spectral signatures are expected?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Three distinct methine protons from ethoxy groups (δ 4.0–4.2 ppm, q) and aromatic protons (δ 6.8–7.2 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~168–170 ppm), ethoxy carbons (δ ~60–70 ppm), and aromatic carbons (δ ~105–125 ppm).
- IR Spectroscopy : Strong C=O stretch at ~1770–1800 cm⁻¹ and C-O stretches from ethoxy groups at ~1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 272 (C₁₁H₁₃ClO₄⁺) and fragment peaks corresponding to loss of Cl or ethoxy groups .
Q. Advanced: How can this compound be utilized in the synthesis of bioactive molecules via Wittig or Friedel-Crafts reactions?
Methodological Answer:
- Wittig Reaction : Convert the acyl chloride to a phosphonium ylide precursor. For example, triphenylphosphine reacts with 3,4,5-triethoxybenzyl chloride (derived from the acyl chloride via reduction) to form a Wittig reagent, enabling coupling with aldehydes to synthesize styryl derivatives .
- Friedel-Crafts Acylation : Despite steric challenges, the ethoxy groups can direct electrophilic substitution. Using AlCl₃ as a catalyst, the acyl chloride reacts with electron-rich arenes (e.g., anisole) to yield para-substituted ketones. Optimize by:
- Solvent : Nitromethane or dichloromethane.
- Temperature : 0–25°C to minimize side reactions .
Q. Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) in a sealed, dark glass container at –20°C. Purity degrades over time; monitor via periodic NMR or titration. Hydrolysis products (e.g., 3,4,5-Triethoxybenzoic acid) can be identified by IR loss of the C=O stretch at ~1800 cm⁻¹ and appearance of a broad O-H stretch (~2500–3500 cm⁻¹) .
Q. Advanced: How do conflicting reports on Rosenmund reduction yields of 3,4,5-trialkoxybenzoyl chlorides inform reaction optimization?
Methodological Answer:
Conflicting yields (e.g., 50–80% in Rosenmund reductions) arise from catalyst poisoning or incomplete reduction. For this compound:
- Catalyst : Use 3% Pd-BaSO₄ with strict control of H₂ flow to prevent over-reduction.
- Solvent : Dry xylene or toluene to avoid hydrolysis.
- Quenching : Rapid filtration of the catalyst post-reaction minimizes side-product formation. Studies on trimethoxy analogs show that pre-activating the catalyst with H₂ and using quinoline-S as a poison mitigates over-reduction .
Q. Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Use in a fume hood due to HCl gas release during reactions.
- PPE : Acid-resistant gloves, goggles, and a lab coat.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate. Avoid water to prevent exothermic hydrolysis .
Q. Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations assess charge distribution and steric maps. For example:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.
- Steric Maps : Highlight hindered regions (e.g., ortho to ethoxy groups) to predict substitution patterns. Computational studies on trimethoxy analogs align with experimental outcomes in Friedel-Crafts reactions, guiding solvent and catalyst selection .
Properties
IUPAC Name |
3,4,5-triethoxybenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUICNMLFNLOFMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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